N,N-Diethylaniline

oxidation kinetics periodate oxidation activation energy

Select N,N-Diethylaniline for non-hygroscopic HCl salt filtration and gravimetric accuracy. Its low reactivity (PERGAQUICK A300) extends composite pot life. As the strongest electron donor among aniline derivatives (IP 6.98 eV), it accelerates periodate oxidations (Ea 13.2 kcal/mol).

Molecular Formula C10H15N
C6H5N(C2H5)2
C10H15N
Molecular Weight 149.23 g/mol
CAS No. 91-66-7
Cat. No. B043248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylaniline
CAS91-66-7
SynonymsDiethylphenylamine;  N,N-Diethylaminobenzene;  N,N-Diethylbenzenamine;  N-Phenyldiethylamine;  NL 64-10P;  NSC 7205; 
Molecular FormulaC10H15N
C6H5N(C2H5)2
C10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=CC=C1
InChIInChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
InChIKeyGGSUCNLOZRCGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 76.1° F (NTP, 1992)
9.38e-04 M
1 g dissolves in 70 ml of water at 12 °C;  slightly sol in alcohol, chloroform and ether
Sol in acetone
In water, 139 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.014

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylaniline (CAS 91-66-7): Procurement-Grade Tertiary Aromatic Amine with Quantifiable Performance Differentiation


N,N-Diethylaniline (DEA; C₁₀H₁₅N; MW 149.24) is a tertiary aromatic amine featuring a benzene ring substituted with a diethylamino group [1]. It is a colorless to pale yellow liquid at room temperature with a boiling point of 215–217°C, density of 0.933–0.938 g/mL at 25°C, and refractive index of 1.541–1.543 . DEA serves as a critical intermediate in the manufacture of triphenylmethane and azo dyes, pharmaceuticals, and as an accelerator for ambient-temperature curing of unsaturated polyester resins . Its procurement value is defined not by its class membership but by quantifiable differences in reaction kinetics, product isolation characteristics, and process control behavior relative to its closest analog, N,N-dimethylaniline (DMA), and other in-class tertiary amines.

N,N-Diethylaniline Procurement Risk: Why Substituting with N,N-Dimethylaniline or Other Tertiary Arylamines Alters Reaction Outcomes


Substituting N,N-diethylaniline with its closest structural analog N,N-dimethylaniline or other tertiary arylamines introduces quantifiable changes in reaction kinetics, product isolation efficiency, and processing safety that are not compensated by adjusting molar equivalents. The diethyl substituents confer stronger electron-donating character than methyl groups, altering both electronic properties (ionization energy of 6.98 ± 0.02 eV for DEA versus 7.12–7.20 eV for DMA-class compounds) and steric profiles [1]. These differences manifest as measurable divergence in oxidation activation energies (13.2 vs. 16.1 kcal/mol), nucleophilic substitution regioselectivity, and the hygroscopic behavior of their acid-addition salts [2][3]. Additionally, DEA exhibits a 5-fold elevation in sister chromatid exchange frequency in vitro, necessitating distinct safety and handling protocols compared to less genotoxic alternatives [4]. Blind substitution without accounting for these quantified differences compromises yield reproducibility, purification workflows, and occupational safety compliance.

N,N-Diethylaniline Quantitative Evidence: Head-to-Head Comparative Data for Scientific Selection


N,N-Diethylaniline vs. N,N-Dimethylaniline: Lower Activation Energy in Periodate-Mediated Oxidations

In a direct head-to-head kinetic study of periodate oxidation, N,N-diethylaniline (DEA) exhibited an activation energy (Ea) of 13.2 kcal/mol, which is 2.9 kcal/mol lower than the 16.1 kcal/mol observed for N,N-dimethylaniline (DMA) under identical reaction conditions [1]. The second-order rate constant profiles and thermodynamic parameters (ΔG‡ = 17.6 kcal/mol for DEA; ΔG‡ = 17.4 kcal/mol for DMA) further delineate the distinct energetic landscape each substrate imposes on the reaction coordinate.

oxidation kinetics periodate oxidation activation energy thermodynamic parameters

N,N-Diethylaniline vs. N,N-Dimethylaniline: Lower Reactivity in Peroxydisulphate Oxidation Due to Steric Strain

A kinetic study of peroxydisulphate oxidation established a clear reactivity order among aromatic amines: N-methylaniline > N,N-dimethylaniline > aniline, and N-ethylaniline > N,N-diethylaniline > aniline. Within each alkyl-substitution class, the methyl derivatives oxidize faster than their ethyl counterparts—N,N-dimethylaniline > N,N-diethylaniline [1]. The authors attribute this reduced reactivity of DEA to steric strain in the transition state superimposed over polar effects, a direct consequence of the bulkier ethyl substituents.

peroxydisulphate oxidation steric effects reactivity order oxidation kinetics

N,N-Diethylaniline vs. N,N-Dimethylaniline: Non-Hygroscopic Hydrochloride Salt Enables Easier Isolation

Both N,N-diethylaniline and N,N-dimethylaniline function as acid-absorbing bases in organic synthesis. However, a critical practical differentiation exists: the hydrochloride salt of DEA, [C₆H₅NEt₂H]Cl, is non-hygroscopic, whereas the corresponding DMA hydrochloride salt, [C₆H₅NMe₂H]Cl, readily absorbs atmospheric moisture [1]. This difference arises from the increased steric bulk and altered lattice energy of the diethyl-substituted ammonium salt.

acid scavenger salt formation hygroscopicity work-up efficiency

N,N-Diethylaniline in Unsaturated Polyester Curing: Defined Low Reactivity Profile Enables Extended Pot Life

In industrial benzoyl peroxide/amine accelerator cure systems for unsaturated polyester resins, N,N-diethylaniline (PERGAQUICK A300) is specifically classified and marketed as a low-reactivity accelerator, in contrast to N,N-dimethylaniline (PERGAQUICK A200), which is designated as a medium-reactivity accelerator, and N,N-dimethyl-p-toluidine (PERGAQUICK A100), which is a high-reactivity accelerator . Each amine type exerts a distinct and specific influence on the decomposition rate of dibenzoyl peroxide, permitting precise adjustment of gel time and cure speed through amine selection and dosage .

unsaturated polyester resin curing accelerator pot life gel time amine accelerator

N,N-Diethylaniline Genotoxicity: 5-Fold Sister Chromatid Exchange Elevation Relative to Control

In vitro assessment using human peripheral blood lymphocytes demonstrated that N,N-diethylaniline significantly increased the frequency of sister chromatid exchanges (SCEs) both in the absence and presence of S-9 metabolic activation mix. In the presence of S-9 mix, the SCE frequency from DEA-treated cultures displayed a marked increase approximately 5-fold greater than the untreated control [1]. This genotoxic potential is a distinguishing safety consideration for procurement and handling.

genotoxicity sister chromatid exchange SCE assay occupational safety

N,N-Diethylaniline Ionization Energy: Lowest IE Among Common Aniline Derivatives Quantifies Electron-Donating Capacity

Ionization energy measurements using the kinetic method under self-CI conditions established N,N-diethylaniline with an IE of 6.98 ± 0.02 eV—the lowest value among the aniline derivatives measured in that study, which included N-methylaniline (7.33 ± 0.02 eV), 2-methylaniline (7.44 ± 0.02 eV), 3-methylaniline (7.50 ± 0.02 eV), and aniline (7.720 ± 0.002 eV) [1]. This quantifies DEA's position as the strongest electron donor in this comparative set, directly attributable to the cumulative +I effect of two ethyl groups.

ionization energy electron donor redox potential photoredox catalysis

N,N-Diethylaniline Procurement Scenarios: Evidence-Guided Selection for Research and Industrial Use


Synthetic Chemistry: Acid Scavenger Selection Where Non-Hygroscopic Salt Isolation Is Critical

In esterification, acylation, or alkylation reactions that evolve acid byproducts (e.g., HCl, HBr), N,N-diethylaniline is the preferred acid scavenger when the hydrochloride salt must be removed by filtration and accurately weighed. Unlike N,N-dimethylaniline, whose hydrochloride salt is hygroscopic and becomes a wet, sticky mass upon air exposure, DEA forms a non-hygroscopic hydrochloride salt that remains free-flowing and easily filterable [1]. This property is particularly valuable in multi-step syntheses where intermediate purification by filtration is required before proceeding to subsequent steps. Procure DEA when work-up efficiency and gravimetric accuracy are prioritized over raw material cost.

Composite Manufacturing: Extended Pot Life Curing of Unsaturated Polyester Resins

For ambient-temperature curing of unsaturated polyester resins using benzoyl peroxide initiation systems, N,N-diethylaniline (marketed as PERGAQUICK A300 or Accelerator NL-64-100) is the accelerator of choice when extended working time is required [1]. DEA's low reactivity classification, relative to medium-reactivity N,N-dimethylaniline (PERGAQUICK A200) and high-reactivity N,N-dimethyl-p-toluidine (PERGAQUICK A100), provides slower gel times and longer pot life [1]. This makes DEA essential for large-scale composite fabrication processes including hand lay-up of fiberglass-reinforced plastics (FRP), filament winding, pultrusion, and resin transfer molding where the resin system must remain workable for extended periods before gelation .

Photochemistry and Electron Transfer Studies: Strong Electron Donor for PET and Photoredox Applications

N,N-Diethylaniline exhibits an ionization energy of 6.98 ± 0.02 eV, which is 0.35 eV lower than N-methylaniline and 0.74 eV lower than aniline, establishing it as the strongest electron donor among commonly available aniline derivatives [1]. This quantified electron-donating capacity makes DEA the optimal selection for photoinduced electron transfer (PET) studies, including its established use as a quencher in benzophenone-derived contact radical ion pair experiments . DEA also serves as a sacrificial electron donor in photoredox catalysis and as a UV absorption probe for critical micelle concentration (CMC) determinations . Procure DEA when experimental design requires maximal electron-donating capacity with minimal structural modification.

Oxidative Transformations: Substrate Selection for Controlled Periodate Oxidation Kinetics

When designing synthetic routes involving periodate-mediated oxidation of tertiary aromatic amines, N,N-diethylaniline offers a measurably lower activation energy barrier (Ea = 13.2 kcal/mol) compared to N,N-dimethylaniline (Ea = 16.1 kcal/mol) [1]. This 2.9 kcal/mol difference enables DEA oxidations to proceed at milder temperatures or with shorter reaction times. Conversely, if the synthetic objective requires resistance to peroxydisulphate oxidation, DEA exhibits slower oxidation kinetics than DMA due to steric strain in the transition state . The choice between DEA and DMA in oxidative transformations should be guided by the specific kinetic demands of the process—DEA for faster periodate oxidation, DMA for faster peroxydisulphate oxidation.

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